molecular formula C14H14N2O2S B13989451 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline CAS No. 91619-40-8

3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline

Cat. No.: B13989451
CAS No.: 91619-40-8
M. Wt: 274.34 g/mol
InChI Key: DFHARDNHOMRMDN-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline is a sulfonamide derivative featuring a 2,3-dihydroindole moiety linked via a sulfonyl group to a meta-substituted aniline ring.

Properties

CAS No.

91619-40-8

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

3-(2,3-dihydroindol-1-ylsulfonyl)aniline

InChI

InChI=1S/C14H14N2O2S/c15-12-5-3-6-13(10-12)19(17,18)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9,15H2

InChI Key

DFHARDNHOMRMDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield sulfide derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline is used as a building block for the synthesis of more complex molecules. Its indole ring system is a key structural motif in many natural products and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities .

Medicine: In medicine, indole derivatives, including this compound, are investigated for their therapeutic potential. They are explored as potential treatments for various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Research Findings and Implications

Substitution Position : Ortho-substituted analogs exhibit stronger crystallographic stability due to intermolecular interactions, while para-substituted derivatives show higher water solubility .

Heterocycle Choice : Dihydroindole-based sulfonamides outperform piperidine/pyrrolidine analogs in docking studies, likely due to enhanced aromatic interactions .

Drug Potential: The dihydroindole scaffold’s balance of rigidity and electron density makes it a promising candidate for further optimization in sulfa drug development .

Biological Activity

3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Characterized by a unique structure that includes a sulfonyl group attached to a 2,3-dihydroindole moiety and an aniline structure, this compound has shown promise in various therapeutic applications, including anticancer and antimicrobial activities.

  • Molecular Formula : C14H14N2O2S
  • Molecular Weight : Approximately 274.34 g/mol

Anticancer Activity

Research indicates that compounds containing the indole moiety exhibit significant anticancer properties. In particular, this compound has been studied for its ability to induce apoptosis in cancer cells.

  • Mechanism of Action : The compound interacts with various biological targets, leading to cell cycle arrest and apoptosis in cancer cell lines. For instance, studies have reported IC50 values indicating effective growth inhibition in several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various pathogens. The presence of the sulfonamide group is crucial for its antibacterial effects.

  • Activity Against Bacteria : Preliminary studies show that this compound can inhibit Gram-positive bacteria and may have efficacy against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The unique combination of the indole structure with the sulfonamide functionality enhances the biological activity of this compound. The indole moiety is known for its role in numerous biological processes, which contributes to the overall efficacy of the compound.

Compound Molecular Formula Biological Activity
This compoundC14H14N2O2SAnticancer, Antimicrobial
4-(2,3-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acidC15H15N2O4SIsoquinoline structure with sulfonamide
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]C18H18N2O5Spirocyclic structure with unique electronic properties

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For example:

  • Study on Anticancer Effects : A study conducted by researchers demonstrated that derivatives of this compound exhibited significant cell apoptosis and growth inhibition in various cancer cell lines such as A549 and MCF-7 . The IC50 values ranged from 0.94 µM to 4.2 µM across different tests.

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